molecular formula C17H22N10 B15160412 N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine CAS No. 680576-43-6

N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine

Cat. No.: B15160412
CAS No.: 680576-43-6
M. Wt: 366.4 g/mol
InChI Key: KSBIZVBOCHTPFM-UHFFFAOYSA-N
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Description

N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine is a complex organic compound featuring imidazole groups. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine typically involves the nucleophilic substitution of imidazole derivatives. One common method includes the reaction of 2,6-bis(1H-imidazol-2-yl)pyridine with alkyl halides in the presence of a base such as potassium hydroxide (KOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the imidazole rings or the central diamine structure.

    Substitution: Nucleophilic substitution reactions are common, especially at the imidazole nitrogen atoms.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The imidazole rings play a crucial role in binding to metal ions and other molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine is unique due to its specific structure, which allows for versatile coordination with metal ions and potential applications in various fields. Its dual imidazole groups provide distinct chemical properties compared to other similar compounds.

Biological Activity

N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine (often referred to as bis(imidazolyl)propane or BIPD) is a compound that has gained attention for its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a central propane-1,3-diamine backbone with two imidazole groups attached to each nitrogen atom. Its structure can be represented as follows:

N1,N3Bis[di 1H imidazol 2 yl methyl]propane 1 3 diamine\text{N}_1,\text{N}_3-\text{Bis}[\text{di 1H imidazol 2 yl methyl}]\text{propane 1 3 diamine}

Biological Activity Overview

Research has indicated that BIPD exhibits several biological activities, including:

  • Antimicrobial Properties : BIPD has shown efficacy against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Metal Coordination : The compound can form coordination complexes with metal ions, which may enhance its biological activity.

Antimicrobial Properties

BIPD has demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, a study found that BIPD inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that BIPD could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that BIPD can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. A notable study reported the following IC50 values:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)20

These findings suggest that BIPD may have therapeutic potential in oncology.

Metal Coordination Complexes

BIPD's ability to form complexes with transition metals has been extensively studied. For example, its coordination with zinc ions enhances its stability and biological activity. A recent study showed that the zinc-BIPD complex exhibited improved antimicrobial properties compared to BIPD alone. The coordination geometry was characterized using X-ray crystallography, revealing a tetrahedral arrangement around the zinc ion.

Case Studies

Several case studies highlight the versatility of BIPD in various applications:

  • Study on Antimicrobial Efficacy : A research team synthesized various derivatives of BIPD and tested their antimicrobial properties against clinical isolates of bacteria. The derivatives exhibited enhanced activity compared to the parent compound.
  • Cancer Cell Line Testing : In a collaborative study, BIPD was tested against multiple cancer cell lines in combination with conventional chemotherapeutics. The results indicated synergistic effects, suggesting that BIPD could enhance the efficacy of existing treatments.
  • Metal Complex Formation : Investigations into the formation of metal complexes with BIPD revealed potential applications in drug delivery systems, where the metal ion serves as a carrier for therapeutic agents.

Properties

CAS No.

680576-43-6

Molecular Formula

C17H22N10

Molecular Weight

366.4 g/mol

IUPAC Name

N,N'-bis[bis(1H-imidazol-2-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C17H22N10/c1(2-18-12(14-20-4-5-21-14)15-22-6-7-23-15)3-19-13(16-24-8-9-25-16)17-26-10-11-27-17/h4-13,18-19H,1-3H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27)

InChI Key

KSBIZVBOCHTPFM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C(C2=NC=CN2)NCCCNC(C3=NC=CN3)C4=NC=CN4

Origin of Product

United States

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